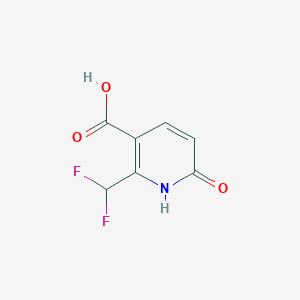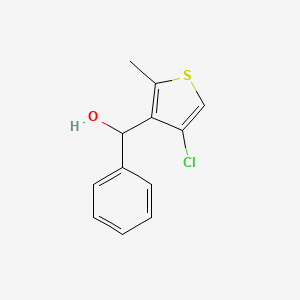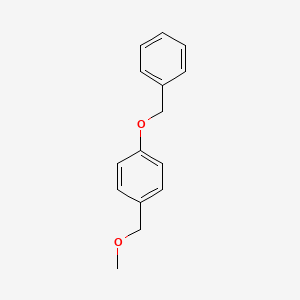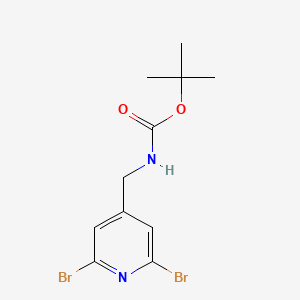
2-(Difluoromethyl)-6-hydroxynicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-6-hydroxynicotinic acid is a fluorinated derivative of nicotinic acid. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethyl group imparts distinct characteristics, such as increased metabolic stability and lipophilicity, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-6-hydroxynicotinic acid typically involves the introduction of the difluoromethyl group into the nicotinic acid framework. One common method is the difluoromethylation of nicotinic acid derivatives using difluorocarbene reagents. This process can be achieved through various catalytic systems, including transition metal-catalyzed reactions and radical-mediated pathways .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of commercially available starting materials, such as α-amino acid methyl esters, followed by hydrolysis and precipitation, is a common approach .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethyl)-6-hydroxynicotinic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions include difluoromethylated ketones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Difluoromethyl)-6-hydroxynicotinic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, allowing it to mimic the hydrogen bonding and electronic properties of these groups. This interaction can modulate enzyme activity and influence metabolic processes .
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethyl)nicotinic acid
- 6-Hydroxy-2-methylpyridine
- 2-(Difluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, 2-(Difluoromethyl)-6-hydroxynicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The difluoromethyl group enhances its metabolic stability and lipophilicity, making it more suitable for certain applications in pharmaceuticals and agrochemicals .
Propriétés
Formule moléculaire |
C7H5F2NO3 |
|---|---|
Poids moléculaire |
189.12 g/mol |
Nom IUPAC |
2-(difluoromethyl)-6-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5F2NO3/c8-6(9)5-3(7(12)13)1-2-4(11)10-5/h1-2,6H,(H,10,11)(H,12,13) |
Clé InChI |
AQHUWMGXGIWJEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC(=C1C(=O)O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{1-[(Butan-2-yl)amino]ethyl}phenol](/img/structure/B15242430.png)
![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B15242442.png)
![2-{[(2-Iodocyclohexyl)oxy]methyl}oxane](/img/structure/B15242452.png)


![2-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242473.png)






